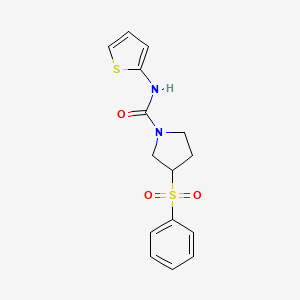
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as PTPRQ inhibitor, is a chemical compound with potential applications in scientific research. This compound is a potent inhibitor of PTPRQ, a protein tyrosine phosphatase receptor that is involved in regulating cell growth and differentiation.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its derivatives have been explored for their catalytic applications. For instance, an amide derivative was utilized as a ligand in copper-catalyzed coupling reactions, demonstrating significant efficacy in producing pharmaceutically important compounds (Ma et al., 2017).
Synthetic Methodologies
The compound plays a role in novel synthetic methodologies. A study by Bianchi et al. (2014) showed its use in the ring opening of nitrothiophenes, leading to the synthesis of N-fused pyrroles through a tandem 1,6-H shift and 6π-electrocyclization, highlighting its versatility in organic synthesis (Bianchi et al., 2014).
Antibacterial Applications
A study conducted in 2012 explored the antibacterial activity of related sulfonamide compounds. These compounds, including derivatives of 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, demonstrated significant activity against bacteria like Staphylococcus aureus, indicating potential applications in antibacterial therapies (Ajani et al., 2012).
Anticancer Research
Research into anticancer applications has been conducted, with derivatives of the compound being synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This highlights its potential in the development of novel anticancer agents (Redda et al., 2011).
Material Science
In the field of material science, derivatives of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide have been used in the synthesis of novel materials. For instance, the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties was reported, demonstrating the compound's utility in developing new materials with specific properties (Liu et al., 2013).
Drug Discovery
The compound and its derivatives have been implicated in drug discovery and development. For example, its structural elements were critical in discovering selective RORγt inverse agonists, showing its relevance in designing new drugs (Duan et al., 2019).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(16-14-7-4-10-21-14)17-9-8-13(11-17)22(19,20)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHWNWRZMLZIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)
![N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2408463.png)
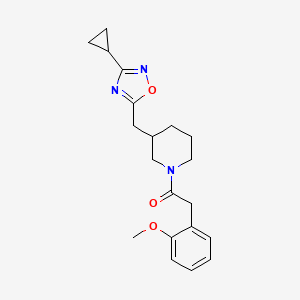

![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)
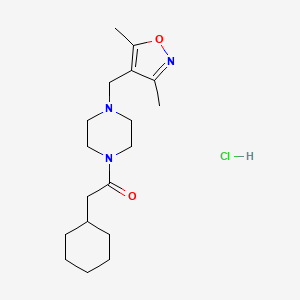
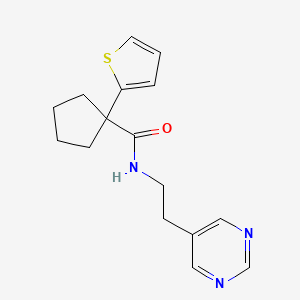
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)
![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)
![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)
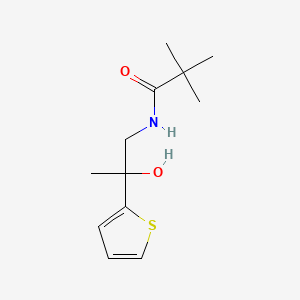
![5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408481.png)
![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2408485.png)